molecular formula C9H18N2S B2935870 1-Cyclohexyl-1-ethylthiourea CAS No. 953749-41-2

1-Cyclohexyl-1-ethylthiourea

Cat. No.: B2935870
CAS No.: 953749-41-2
M. Wt: 186.32
InChI Key: VGBZVQGJJBVFAS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-ethylthiourea is an organosulfur compound with the molecular formula C₉H₁₈N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and ethyl groups. This compound is known for its diverse applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-ethylthiourea can be synthesized through the reaction of cyclohexylamine and ethyl isothiocyanate. The reaction typically occurs in an anhydrous solvent such as acetone, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+Ethyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+Ethyl isothiocyanate→this compound

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1-ethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-1-ethylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-ethylthiourea involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its observed biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1-ethylthiourea is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and ethyl groups may enhance its stability and reactivity compared to other thiourea derivatives .

Properties

IUPAC Name

1-cyclohexyl-1-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBZVQGJJBVFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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